molecular formula C17H19ClN6O B11208005 2-{4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol

Cat. No.: B11208005
M. Wt: 358.8 g/mol
InChI Key: UQRFSMXCCFREHO-UHFFFAOYSA-N
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Description

2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperazine and chlorophenyl groups. The final step involves the attachment of the ethan-1-ol moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{4-[1-(4-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing phosphorylation of target proteins, which in turn disrupts cell signaling pathways. This mechanism is particularly relevant in cancer research, where kinase inhibitors are used to block the growth and proliferation of cancer cells .

Properties

Molecular Formula

C17H19ClN6O

Molecular Weight

358.8 g/mol

IUPAC Name

2-[4-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C17H19ClN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2

InChI Key

UQRFSMXCCFREHO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Origin of Product

United States

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